molecular formula C21H28N4O2 B2410590 N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide CAS No. 938432-19-0

N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide

Cat. No.: B2410590
CAS No.: 938432-19-0
M. Wt: 368.481
InChI Key: MFYFGVGAYDDMBF-UHFFFAOYSA-N
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Description

N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzamide moiety, and a cyanocyclohexyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-cyanocyclohexylamine with a piperidine derivative, followed by the introduction of a benzamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Industrial production also emphasizes safety and environmental considerations, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and specialized applications.

Properties

IUPAC Name

N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c22-16-21(11-5-2-6-12-21)24-19(26)15-25-13-9-18(10-14-25)23-20(27)17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-15H2,(H,23,27)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYFGVGAYDDMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCC(CC2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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